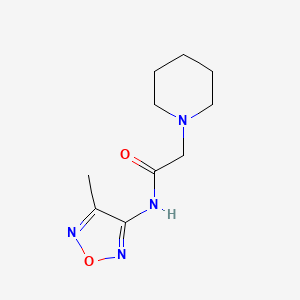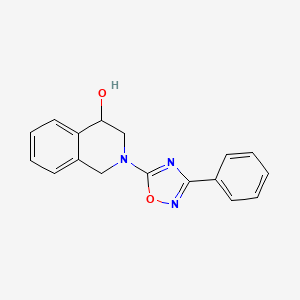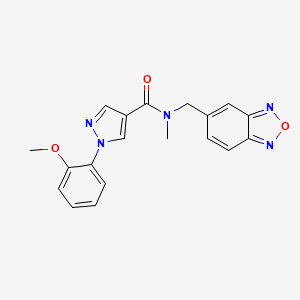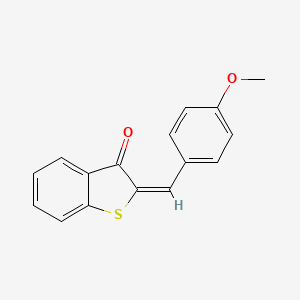![molecular formula C18H29N3O3 B5503699 (3R*,4R*)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5503699.png)
(3R*,4R*)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex molecules like "(3R*,4R*)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol" often involves multi-step reactions, including condensation, cyclization, and functional group transformations. For example, the one-step synthesis of substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans involves three-component condensation, indicating a methodology that could be adapted for synthesizing our compound of interest (Shestopalov, Emeliyanova, Shestopalov, Rodinovskaya, Niazimbetova, & Evans, 2002).
Molecular Structure Analysis
The molecular structure of a compound dictates its chemical reactivity, physical properties, and potential interactions with biological targets. The structure of related compounds, such as "tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate," showcases the importance of analyzing the conformation, bond angles, and distances to predict the behavior of our compound under study (Richter, Kath, Rheingold, DiPasquale, & Yanovsky, 2009).
Chemical Reactions and Properties
The chemical reactivity of a compound is influenced by its functional groups and molecular structure. The synthesis and reactions of 4-isopropylidene-1-aryl-3-methyl-2-pyrazolin-5-ones provide insights into potential reactions our compound could undergo, including conjugate additions and oxidation reactions (Deruiter, Carter, Arledge, & Sullivan, 1987).
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and crystal structure are crucial for understanding a compound's suitability for various applications. The crystal structure of similar compounds, such as "methyl 1-methyl-3,5-diphenyl-7-tosyl-3,6,7,11b-tetrahydropyrazolo[4′,3′:5,6]pyrano[3,4-c]quinoline-5a(5H)-carboxylate," provides a basis for predicting the physical properties of our compound (Nadendla, Jagadeesan, Kannan, Bakthadoss, & Gunasekaran, 2014).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity towards acids, bases, oxidizing agents, and reductants, is essential for predicting how our compound interacts in chemical systems. Analysis of the synthesis of functionalized 4H-Pyrano(3,2-c)pyridines can offer insights into the chemical behavior and potential applications of our compound (Mekheimer, Mohamed, & Sadek, 1997).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
A significant aspect of the research on compounds structurally related to (3R*,4R*)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol focuses on the synthesis, characterization, and solid form selection for pharmaceutical applications. For example, Kojima et al. (2008) explored the solid form selection of a zwitterionic pharmaceutical compound through extensive solid-state characterization and salt screening, highlighting the importance of stability and manufacturability in drug development Kojima et al., 2008.
Metabolic Studies
Research on related compounds has also delved into their metabolism and pharmacokinetic modeling. Obach et al. (2018) investigated the metabolism of TBPT, a serotonin-4 receptor partial agonist, revealing complex metabolic pathways and the formation of active metabolites, demonstrating the intricacies of drug metabolism and its implications for drug development Obach et al., 2018.
Chemical Reactions and Functionalization
The versatility of compounds with similar structural motifs is evident in their chemical reactivity. For instance, Deruiter et al. (1987) investigated the reactions of 4-isopropylidene-1-aryl-3-methyl-2-pyrazolin-5-ones under various conditions, shedding light on the potential for creating diverse functionalized molecules for further pharmaceutical investigation Deruiter et al., 1987.
Ligand Design and Pharmacological Potential
Exploration into the design of ligands for specific receptors showcases the pharmacological potential of these compounds. Rowley et al. (1997) focused on developing high-affinity ligands for the human dopamine D4 receptor, emphasizing the role of structural modifications in enhancing receptor affinity and selectivity, pivotal for therapeutic applications Rowley et al., 1997.
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal applications of structurally related compounds are also noteworthy. Okasha et al. (2022) synthesized and characterized a compound demonstrating significant antimicrobial activities, highlighting the potential of these molecules in addressing microbial resistance challenges Okasha et al., 2022.
Propiedades
IUPAC Name |
[(3R,4R)-4-hydroxy-3-methyl-4-(oxan-4-yl)piperidin-1-yl]-(1-propan-2-ylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3/c1-13(2)21-12-15(10-19-21)17(22)20-7-6-18(23,14(3)11-20)16-4-8-24-9-5-16/h10,12-14,16,23H,4-9,11H2,1-3H3/t14-,18+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYJCLACNUSLPJ-KDOFPFPSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C2CCOCC2)O)C(=O)C3=CN(N=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C2CCOCC2)O)C(=O)C3=CN(N=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide](/img/structure/B5503621.png)

![4-[4-(3-phenylpropanoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5503637.png)


![4-{[4-(2,3-dihydro-1H-inden-1-ylacetyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5503651.png)

![N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5503661.png)





![4-{3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}morpholine](/img/structure/B5503703.png)